N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16389941
Molecular Formula: C20H16Cl2N4
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2N4 |
|---|---|
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H16Cl2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)19(13(2)25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3 |
| Standard InChI Key | AMIPHTYPDSYTKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)Cl)Cl)C)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, featuring a fused bicyclic core with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–9) . Key substituents include:
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Position 2: Methyl group (–CH₃)
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Position 3: Phenyl group (–C₆H₅)
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Position 5: Methyl group (–CH₃)
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Position 7: N-(3,4-dichlorophenyl)amine (–NH–C₆H₃Cl₂)
The 3,4-dichlorophenyl moiety introduces electron-withdrawing effects, likely enhancing binding interactions with hydrophobic enzyme pockets . Computational modeling using density functional theory (DFT) on analogous structures suggests that the dichlorophenyl group adopts a near-orthogonal orientation relative to the pyrazolopyrimidine plane, minimizing steric clashes .
Synthetic Pathways and Optimization
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with electrophilic carbonyl derivatives . For N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a plausible route involves:
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Preparation of 5-amino-3-phenylpyrazole: Reacting phenylhydrazine with β-keto esters under acidic conditions .
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Cyclization with 3-(hydroxymethylene)-2,5-dimethylcyclohexanone: Sodium salt-mediated condensation to form the pyrazolo[1,5-a]pyrimidine backbone .
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Amine functionalization: Nucleophilic substitution at position 7 using 3,4-dichloroaniline in the presence of a coupling agent (e.g., HATU or EDC) .
Physicochemical Properties
The low aqueous solubility underscores the need for prodrug formulations or solubilizing excipients in therapeutic applications.
Biological Activity and Mechanism
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines with electron-withdrawing substituents demonstrate nanomolar IC₅₀ values against breast cancer (MCF-7) and leukemia (HL-60) cell lines . Mechanistic studies suggest topoisomerase II inhibition and reactive oxygen species (ROS) generation .
Metabolic Stability
Microsomal stability assays in human liver microsomes (HLM) for related compounds show half-lives >60 minutes, indicating favorable metabolic profiles . The 2,5-dimethyl groups likely protect against oxidative demethylation .
Structure-Activity Relationship (SAR) Insights
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Position 3 (Phenyl): Critical for π-π stacking with aromatic residues in ATP synthase .
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Position 7 (3,4-Dichlorophenylamine): Chlorine atoms enhance hydrophobic interactions and resistance to enzymatic degradation .
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Positions 2 and 5 (Methyl groups): Improve metabolic stability by shielding the core from cytochrome P450 oxidation .
Computational Docking and Target Prediction
AutoDock Vina simulations using the M. tuberculosis ATP synthase (PDB: 6F6D) predict a binding affinity of −9.2 kcal/mol for the title compound . Key interactions include:
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Hydrogen bonding between the 7-amine and β-Glu65.
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Van der Waals contacts between the 3-phenyl group and α-Ile58.
Future Directions and Applications
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In vivo pharmacokinetic studies: Assess oral bioavailability and tissue distribution.
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Analog synthesis: Explore fluorine substitution at position 4 of the dichlorophenyl group to enhance blood-brain barrier penetration.
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Combination therapies: Evaluate synergy with first-line antitubercular drugs (e.g., isoniazid, rifampicin) .
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